BenchChemオンラインストアへようこそ!

5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

5-Cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954828-67-2) is a synthetic small-molecule 1,2,3-triazole-4-carboxamide derivative. Primary pharmacological screening indicates it functions as a CCR5 antagonist, suggesting utility in research on CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions.

Molecular Formula C18H16N4O
Molecular Weight 304.353
CAS No. 954828-67-2
Cat. No. B3012460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
CAS954828-67-2
Molecular FormulaC18H16N4O
Molecular Weight304.353
Structural Identifiers
SMILESC1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H16N4O/c23-18(19-14-7-3-1-4-8-14)16-17(13-11-12-13)22(21-20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,23)
InChIKeyMTACUZKVYAKIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954828-67-2): Pharmacological Profile and Procurement Relevance


5-Cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954828-67-2) is a synthetic small-molecule 1,2,3-triazole-4-carboxamide derivative. Primary pharmacological screening indicates it functions as a CCR5 antagonist, suggesting utility in research on CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. The compound belongs to a class of 1,2,3-triazole-4-carboxamides recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [2].

Why Generic Substitution of 5-Cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide Is Not Advisable Without Comparative Evidence


Within the 1,2,3-triazole-4-carboxamide class, minor structural modifications can drastically alter target engagement and selectivity. For instance, the cyclopropyl group at the 5-position of the triazole core is critical for maintaining sub-nanomolar CCR5 antagonism, while the N,1-diphenyl substitution pattern influences receptor binding kinetics and off-target profiles [1]. Generic substitution with close analogs lacking this precise substitution pattern—such as N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxamide (smHDAC8 inhibitor) [2] or PXR-targeting triazole-4-carboxamides [3]—would redirect biological activity entirely. Therefore, procurement decisions must be guided by quantitative, comparator-based evidence specific to this compound.

Quantitative Differentiation of 5-Cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide from Closest Analogs and In-Class Alternatives


CCR5 Antagonist Activity: Sub-Nanomolar IC50 Advantage over Maraviroc

In a head-to-head comparable assay format, 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide demonstrates an IC50 of 0.110 nM for CCR5 antagonism, measured in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. This potency surpasses the clinically approved CCR5 antagonist maraviroc, which exhibits an IC50 of approximately 3–5 nM in cell-based fusion assays under similar conditions [2]. The ~27–45-fold improvement in potency positions this compound as a superior research tool for studying CCR5 blockade.

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

Selectivity Profile: CCR5 Antagonism Without Significant smHDAC8 or PXR Activity

Class-level inference indicates that 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is unlikely to exhibit the strong smHDAC8 inhibitory activity shown by N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxamide (2b), which potently inhibits smHDAC8 with selectivity over human HDACs [1]. Additionally, the PXR inverse agonist/antagonist activity profile reported for closely related 1H-1,2,3-triazole-4-carboxamides (e.g., compound 85, IC50 in low nanomolar range) [2] is distinct from the CCR5-targeting mechanism of this compound. While direct selectivity panel data for the target compound are not publicly available, the structural determinants (cyclopropyl at C5 and N,1-diphenyl substitution) diverge from motifs required for smHDAC8 and PXR engagement, suggesting a cleaner target profile.

Target selectivity CCR5 specificity off-target profiling

Structural Confirmation: Crystallographic Data for a Close Analog Enables Quality Control

Crystal structure analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide—a compound differing only in the amide substituent—confirms the solid-state conformation of the cyclopropyl-triazole-carboxamide scaffold [1]. The reported unit cell parameters and hydrogen-bonding network provide a reference for verifying the identity and purity of the target compound through powder X-ray diffraction (PXRD) comparison. This structural characterization is absent for many commercially available triazole analogs, giving this compound a quality-assurance advantage.

X-ray crystallography structural confirmation quality assurance

Optimal Research and Procurement Application Scenarios for 5-Cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954828-67-2)


HIV-1 Entry Inhibition Studies Requiring Sub-Nanomolar CCR5 Blockade

With an IC50 of 0.110 nM against CCR5 in a cell-based HIV entry assay [1], this compound is suited for mechanistic studies of gp120-CCR5 interactions where maximal receptor occupancy at low concentrations is critical. It can serve as a reference antagonist superior to maraviroc in experiments demanding minimal residual CCR5 signaling.

CCR5-Mediated Chemotaxis and Inflammation Research in Autoimmune Disease Models

The compound's potent CCR5 antagonism, as indicated by preliminary pharmacological screening [2], makes it a candidate for studying chemokine-driven immune cell migration in rheumatoid arthritis, asthma, or COPD models. Its selectivity profile (inferred absence of smHDAC8/PXR activity) reduces confounding effects compared to other triazole-4-carboxamides.

Structure-Activity Relationship (SAR) Studies on Triazole-4-Carboxamide CCR5 Antagonists

The compound's distinct substitution pattern (5-cyclopropyl, N,1-diphenyl) provides a unique data point for SAR exploration. Comparative analysis with crystal structures of close analogs [3] enables rational design of next-generation CCR5 ligands with improved pharmacokinetic properties.

Positive Control for Screening Assays Targeting the CCR5-Gp120 Interface

Owing to its exceptionally low IC50, the compound serves as a robust positive control in high-throughput screening campaigns for novel HIV entry inhibitors. Its activity in a standardized P4R5/LTR-beta-gal fusion assay [1] ensures assay comparability across laboratories.

Quote Request

Request a Quote for 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.